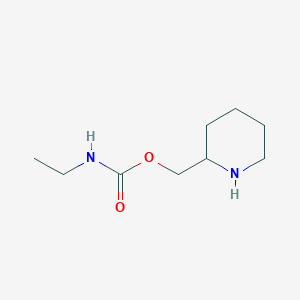

Piperidin-2-ylmethylN-ethylcarbamate

Description

Piperidin-2-ylmethyl N-ethylcarbamate (chemical formula: C₉H₁₈N₂O₂; hydrochloride form: C₉H₁₉ClN₂O₂) is a carbamate derivative featuring a piperidine ring substituted at the 2-position with a methyl group bearing an ethylcarbamate moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter systems. Its hydrochloride salt (CAS: 1803605-80-2) has a molecular weight of 222.71 g/mol and is typically stored at room temperature as a white powder .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-ethylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-9(12)13-7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3,(H,10,12) |

InChI Key |

RVWZRPKZNCHSCR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-2-ylmethylN-ethylcarbamate typically involves the reaction of piperidine derivatives with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. Common reagents used in this synthesis include piperidine, ethyl chloroformate, and a base such as triethylamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethylN-ethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the piperidine ring.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Piperidin-2-ylmethylN-ethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethylN-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Differences |

|---|---|---|---|---|---|

| Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride | 1803605-80-2 | C₉H₁₉ClN₂O₂ | 222.71 | Hydrochloride | Ethyl group; enhanced solubility due to HCl salt |

| Piperidin-2-ylmethyl N-propylcarbamate | 1501315-26-9 | C₁₀H₂₀N₂O₂ | 200.28 | Free base | Propyl group; increased lipophilicity vs. ethyl |

| Methyl N-(piperidin-2-ylmethyl)carbamate | Not provided | C₈H₁₆N₂O₂ | 172.22 | Free base | Methyl group; reduced steric bulk |

Key Observations :

- Lipophilicity : The propyl derivative (C10) is more lipophilic than the ethyl (C9) and methyl (C8) analogs, which may influence membrane permeability and bioavailability.

- Solubility : The hydrochloride form of the ethylcarbamate enhances aqueous solubility compared to free-base analogs .

- Synthetic Accessibility : Methyl and ethyl carbamates are typically synthesized via reaction of piperidin-2-ylmethanamine with methyl or ethyl chloroformate, whereas the propyl variant requires propyl chloroformate.

Biological Activity

Piperidin-2-ylmethylN-ethylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl carbamate group. This structural configuration contributes to its biological activity by allowing interaction with various molecular targets within biological systems.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalytic activity. This interaction profile is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell signaling pathways. For example, piperidine-based inhibitors have demonstrated nanomolar activity against serine proteases involved in cancer progression, such as matriptase and hepsin .

- CNS Activity : Piperidine derivatives are known to interact with central nervous system (CNS) targets, suggesting potential applications in treating neurological disorders.

- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways has been explored, particularly through its interactions with the NLRP3 inflammasome .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced potency against matriptase and hepsin, which are crucial for tumor growth and metastasis. For instance, one derivative showed an IC50 value of 8 nM against matriptase, highlighting the compound's potential as a targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.